Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate
Description
Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a quinoline derivative featuring a methoxy group at position 6, a [3-(trifluoromethyl)phenyl]methoxy substituent at position 4, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO4/c1-26-14-6-7-16-15(9-14)18(10-17(24-16)19(25)27-2)28-11-12-4-3-5-13(8-12)20(21,22)23/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHBHCPHXIRYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a trifluoromethylphenyl halide in the presence of a strong base such as sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydride, potassium tert-butoxide) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacophore. Its quinoline core is a common motif in many biologically active molecules, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
The compound’s potential medicinal applications are being explored, especially its role as a lead compound in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, offering possibilities for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Substituent Positions and Molecular Properties
Key Differences and Implications
Substituent Electronic Effects: The methoxy group at position 6 (target compound) is electron-donating, contrasting with chloro substituents in analogs , which are electron-withdrawing. This difference may alter binding interactions with targets like P-gp or mycobacterial enzymes .
Ester vs. Carboxylic Acid Functional Groups :
- Methyl/ethyl esters (target compound, 6a ) are metabolically stable prodrug forms, whereas carboxylic acids (e.g., ) may exhibit higher solubility but poorer bioavailability .
Biological Activity :
- Compound 6a () demonstrated P-gp inhibition, suggesting the target compound’s 4-benzyloxy substituent could similarly modulate efflux pump activity .
- The anti-tuberculosis activity of the 6-chloro-2-methyl analog () highlights the importance of halogenation at position 6, though methoxy substitution may shift target specificity .
Synthetic Approaches :
- The target compound’s synthesis likely parallels methods in (alkylation with methyl iodide/potassium carbonate) and (KOtBu-mediated etherification) .
Research Findings and Hypotheses
- P-gp Inhibition : Structural similarities to 6a suggest the target compound may inhibit P-gp, a mechanism critical for overcoming multidrug resistance in cancer. The trifluoromethyl group could enhance binding affinity via hydrophobic interactions.
- Metabolic Stability : The methyl ester at position 2 may confer resistance to hydrolysis compared to ethyl esters () or carboxylic acids (), prolonging half-life .
Biological Activity
Methyl 6-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following components:
- Molecular Formula : C18H16F3N1O4
- Molecular Weight : 335.3 g/mol
- InChIKey : HTLBSKAKYKNXCY-UHFFFAOYSA-N
This structure features a methoxy group and a trifluoromethyl group, which are significant for its biological interactions.
Anti-Cancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit anti-cancer properties through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies have demonstrated that certain quinoline derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney) cells. For instance, compounds with similar structures have been shown to significantly reduce cell viability, suggesting a potential role in cancer therapy .
- Targeting COX Enzymes : The compound may also inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is often overexpressed in tumors. Inhibition of COX-2 has been linked to reduced tumor growth and metastasis .
- Sirtuin Inhibition : Some studies suggest that inhibition of sirtuins, which are involved in cellular regulation and metabolism, could be a mechanism for the anti-proliferative effects observed in related quinoline derivatives .
Anti-Inflammatory Activity
The presence of the trifluoromethyl group enhances the compound's ability to interact with inflammatory pathways:
- Inhibition of Nitric Oxide Production : Similar quinoline derivatives have shown significant inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production in macrophages, indicating potential anti-inflammatory effects through inhibition of inducible nitric oxide synthase (iNOS) .
- Molecular Docking Studies : Computational studies have revealed that the trifluoromethyl group facilitates strong interactions with target proteins involved in inflammation, enhancing the compound's efficacy as an anti-inflammatory agent .
In Vitro Studies
- Cell Line Testing : A study evaluating several quinoline derivatives found that those with trifluoromethyl substitutions exhibited notable cytotoxicity against various cancer cell lines, including MCF-7 and HepG2 (liver cancer). The IC50 values indicated significant potency compared to controls .
- Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact at the molecular level with target enzymes. The presence of electron-withdrawing groups like trifluoromethyl was correlated with increased binding affinity to COX-2 and other targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be better understood through SAR studies:
| Substituent | Biological Activity | Notes |
|---|---|---|
| Methoxy | Enhances lipophilicity and bioavailability | Common in many active compounds |
| Trifluoromethyl | Increases potency against COX enzymes | Strong electron-withdrawing effects improve binding |
| Quinoline core | Provides structural stability | Essential for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
